N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic small molecule featuring a pyridine core substituted with a trifluoromethyl group at the 4-position and a carboxamide moiety at the 3-position. The phenoxyiminoethyl chain attached to the carboxamide nitrogen introduces both aromatic and imine functional groups, which may influence solubility, target binding, and metabolic stability.
Properties
CAS No. |
652152-94-8 |
|---|---|
Molecular Formula |
C15H12F3N3O2 |
Molecular Weight |
323.27 g/mol |
IUPAC Name |
N-(2-phenoxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12F3N3O2/c16-15(17,18)13-6-7-19-10-12(13)14(22)20-8-9-21-23-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,20,22) |
InChI Key |
UOBKEBGMPUZELW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)ON=CCNC(=O)C2=C(C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(phenoxyimino)ethylamine with 4-(trifluoromethyl)pyridine-3-carboxylic acid under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Crop Protection
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has shown promise as an agrochemical agent. The trifluoromethyl pyridine moiety is known for its efficacy in crop protection against pests and diseases.
- Mechanism of Action : The compound acts by modulating specific enzymatic pathways in pests, leading to growth inhibition and mortality. This mechanism is similar to other trifluoromethyl pyridine derivatives that have been effective in agricultural applications .
Case Studies
A study published in Frontiers in Plant Science demonstrated that derivatives of trifluoromethyl pyridines exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). In this study, compounds with similar structural characteristics to this compound were tested for their protective effects on crops:
| Compound | Curative Activity (%) | Protective Activity (%) | EC50 (μg/mL) |
|---|---|---|---|
| A1 | 64.1 | 58.0 | 347.8 |
| A3 | 61.0 | 47.8 | Not reported |
These findings indicate the potential of such compounds in enhancing plant resistance to viral infections .
Anticancer Activity
Research indicates that compounds with a similar structure to this compound may possess anticancer properties. The trifluoromethyl group can influence the binding affinity of the compound to target proteins involved in cancer cell proliferation.
- Mechanism : The compound may inhibit protein kinases that are crucial for cancer cell survival and proliferation, thus presenting a potential therapeutic avenue .
Case Studies
A recent patent application highlighted the synthesis of various trifluoromethyl pyridine derivatives with demonstrated biological activity against cancer cell lines:
| Compound Name | Target Cancer Type | IC50 (μM) |
|---|---|---|
| Compound A | Breast Cancer | 0.5 |
| Compound B | Lung Cancer | 0.7 |
These results suggest that this compound could be further explored as a candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity and leading to the desired biological effect. The phenoxyimino moiety may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Pyridine Derivatives
The trifluoromethyl (CF₃) group is a common substituent in drug design due to its electron-withdrawing properties and metabolic stability. Below is a comparison of key analogs:
Key Observations :
Carboxamide-Containing Analogs
Carboxamide groups are critical for hydrogen bonding in target interactions:
Key Observations :
- The target’s phenoxyiminoethyl chain distinguishes it from analogs with aliphatic (e.g., ethylsulfanyl in ) or heterocyclic (e.g., thiazolyl in ) linkages. This may enhance π-π stacking in hydrophobic binding pockets .
- Unlike AS8351, which targets epigenetic regulators, the target’s lack of a hydroxybenzyl group suggests divergent mechanistic pathways .
Molecular Complexity and Pharmacokinetics
Key Observations :
Biological Activity
N-[2-(Phenoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a pyridine ring substituted with a trifluoromethyl group and an imino-phenoxy moiety, which are crucial for its biological interactions.
Pharmacological Properties
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Key findings include:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory diseases.
- Anticancer Properties : Preliminary data indicate that the compound may induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key modifications and their effects on activity:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl substitution | Increases lipophilicity and potency |
| Phenoxyimino group | Enhances binding affinity to targets |
| Carboxamide functionality | Contributes to overall stability |
These modifications suggest that careful tuning of the substituents can lead to enhanced biological profiles.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Study on Antibacterial Activity :
- Anti-inflammatory Mechanisms :
- Cancer Cell Apoptosis Induction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
